BenchChemオンラインストアへようこそ!

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

process chemistry yield carbamoylation efficiency Evacetrapib intermediate

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate (CAS 1643803-26-2, molecular formula C₁₆H₂₃NO₄, MW 293.36) is a protected N-arylamino acid ester that serves as a penultimate intermediate in the multi-kilogram synthesis of the cholesteryl ester transfer protein (CETP) inhibitor Evacetrapib (LY2484595). The compound was developed and characterized by Eli Lilly and Company as part of a high-yielding five-step synthetic route commencing from 2,4-dimethylaniline.

Molecular Formula C16H23NO4
Molecular Weight 293.363
CAS No. 1643803-26-2
Cat. No. B2908270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate
CAS1643803-26-2
Molecular FormulaC16H23NO4
Molecular Weight293.363
Structural Identifiers
SMILESCCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC
InChIInChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3
InChIKeyPBSPTSXSDUXMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate (CAS 1643803-26-2): A Validated Evacetrapib Intermediate with Defined Process Chemistry


Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate (CAS 1643803-26-2, molecular formula C₁₆H₂₃NO₄, MW 293.36) is a protected N-arylamino acid ester that serves as a penultimate intermediate in the multi-kilogram synthesis of the cholesteryl ester transfer protein (CETP) inhibitor Evacetrapib (LY2484595) [1]. The compound was developed and characterized by Eli Lilly and Company as part of a high-yielding five-step synthetic route commencing from 2,4-dimethylaniline . Its structure incorporates an ethyl butanoate ester backbone, an N-methoxycarbonyl (methyl carbamate) protecting group, and a 2,4-dimethylphenyl substituent, with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) reported in the primary literature .

Why Generic Substitution of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate Carries Quantifiable Process Risk


Within the Evacetrapib synthesis pathway, the target compound occupies a critical juncture where both its N-methoxycarbonyl protecting group and its ethyl ester functionality must be preserved to enable sequential downstream transformations. The non-carbamoylated precursor, ethyl 4-[(2,4-dimethylphenyl)amino]butanoate (CAS 1259393-29-7), lacks the carbamate group essential for directing the subsequent Friedel–Crafts cyclization regiochemistry [1]. The hydrolyzed acid form, 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid (CAS 1259393-30-0), while only one step removed, cannot be directly used in the carbamoylation step and requires re-esterification, introducing additional synthetic operations and yield loss [2]. Alternate aryl-substituted analogs with different methyl group positions (e.g., 3,4-dimethylphenyl or 4-methylphenyl) produced structurally distinct benzazepinone products (analogues 17–19) with divergent cyclization efficiencies, confirming that the 2,4-dimethyl substitution pattern is non-interchangeable for the target Evacetrapib core .

Head-to-Head Quantitative Evidence: Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate vs. Its Closest Process Analogs


Carbamoylation Step Yield: Target Compound 9 vs. Non-Carbamoylated Precursor 8

The carbamoylation of ethyl 4-[(2,4-dimethylphenyl)amino]butanoate (compound 8) to produce the target compound (compound 9) proceeds with near-quantitative efficiency. Under optimized conditions (methyl chloroformate, Na₂CO₃, toluene, 0–20 °C, 1 h), HPLC analysis showed complete consumption of starting material 8 (not detected) with compound 9 formed at 87.3% HPLC area, yielding 211.8 g (98% yield) of 9 as a toluene solution at 87.7% purity . In contrast, the preceding N-alkylation step to produce 8 achieved a maximum of 90.3% HPLC area (GC data from Table 2, entry 8) , demonstrating a measurable yield differential between the two synthetic steps.

process chemistry yield carbamoylation efficiency Evacetrapib intermediate

Hydrolysis to Acid 10: Quantitative Conversion from Target Ester 9

The target compound (ethyl ester 9) undergoes quantitative hydrolysis to 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid (compound 10) under aqueous NaOH conditions. HPLC monitoring confirmed complete consumption of 9 (not detected) with compound 10 formed at 89.9% area, yielding 191.5 g (quantitative yield) of 10 at 97.6% purity after workup . This establishes the target ester 9 as a direct, high-fidelity precursor to the acid 10, which is subsequently activated to the acid chloride 15 for Friedel–Crafts cyclization. No comparable hydrolysis data are reported for alternative ester analogs (e.g., methyl or benzyl esters) in this pathway.

ester hydrolysis carboxylic acid generation process intermediate

2,4-Dimethyl Substitution Pattern: Cyclization Success vs. Alternate Aryl Substitution Regioisomers

The 2,4-dimethylphenyl substitution pattern is essential for successful intramolecular Friedel–Crafts cyclization to the benzazepinone core. The Vaid et al. study demonstrated that only aluminum trichloride among seven Lewis acids screened (BCl₃, FeCl₃, SnCl₄, ZnCl₂, TiCl₄, AlCl₃, and silica-bound variants) successfully converted the acid chloride 15 (derived from the target compound's acid form 10) into the cyclized product 1 . Analogues with different aryl substitution patterns—specifically the 4-methylphenyl (17), 3,4-dimethylphenyl (18), and 4-chlorophenyl (19) derivatives—were prepared similarly but yielded structurally distinct benzazepinone products (Figure 3) . The 2,4-dimethyl substitution pattern is therefore non-interchangeable for producing the Evacetrapib benzazepinone core, as confirmed by the fact that attempted synthesis of analogues 20–22 under identical conditions was unsuccessful .

Friedel–Crafts cyclization regioselectivity benzazepinone core

Spectroscopic Identity Confirmation by HRMS and Multinuclear NMR

The target compound has been rigorously characterized by high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy, providing a definitive analytical fingerprint for identity verification. HRMS analysis confirmed the molecular formula: m/z [M]⁺ calculated for C₁₆H₂₃NO₄: 293.1627; found: 293.1629, an error of 0.7 ppm . Full ¹H and ¹³C NMR assignments were reported (¹H NMR, CDCl₃: δ 1.22 (t, 3H), 1.85 (m, 2H), 2.15 (s, 3H), 2.31 (s, 3H), 3.62 (s, 3H, OCH₃), 4.09 (q, 2H); ¹³C NMR: δ 172.9, 156.4, 137.6, 137.4, 135.5, 131.7, 128.0, 127.4, 60.4, 52.9, 49.6, 31.6, 23.5, 21.0, 17.5, 14.2) . In contrast, the non-carbamoylated precursor (compound 8) shows a distinctly different NMR profile with no methoxycarbonyl signal, and the hydrolyzed acid (compound 10) exhibits a characteristic carboxylic acid proton at δ 10.96 (br, 1H) and a downfield carbonyl shift at δ 178.5 (¹³C) . These spectroscopic markers provide unambiguous identity discrimination among the three closely related process intermediates.

structural characterization HRMS NMR quality control

Process Scalability: Multi-Kilogram Demonstration vs. Laboratory-Scale Analogs

The carbamoylation step producing the target compound has been demonstrated at multi-hundred-gram scale within a process that yielded over 2 metric tons of the penultimate Evacetrapib intermediate in a continuous manufacturing campaign [1]. In the detailed experimental procedure, the synthesis of compound 9 was carried out starting from 173.1 g (735.6 mmol) of compound 8, producing 211.8 g of 9 in 98% yield . The overall five-step streamlined process from 2,4-dimethylaniline (100.6 g scale) to the benzazepinone product 1 was achieved in 67% isolated yield without isolation of any intermediates . This contrasts with the limited scale data available for analogous compounds (17–19), which were prepared only at laboratory scale for characterization purposes . No alternative synthetic route to the Evacetrapib core that bypasses the target N-methoxycarbonyl intermediate has been validated at manufacturing scale.

large-scale synthesis process validation industrial intermediate

Validated Application Scenarios for Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate in Evacetrapib and Benzazepinone Research


Evacetrapib Process Development and GMP Intermediate Sourcing

The target compound is the direct precursor to 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid (compound 10), which upon activation to the acid chloride 15 undergoes intramolecular Friedel–Crafts cyclization to form the Evacetrapib benzazepinone core (compound 1). The carbamoylation step (8 → 9) proceeds in 98% yield at 211.8 g scale , and the subsequent hydrolysis (9 → 10) is quantitative with a purity upgrade to 97.6% . For pharmaceutical development teams engaged in CETP inhibitor programs, sourcing compound 9 with a certificate of analysis verifying ≥95% purity and matching the published ¹H/¹³C NMR data enables direct entry into the validated Evacetrapib process route without additional route scouting.

Benzazepinone Library Synthesis Using the Validated 2,4-Dimethylphenyl Scaffold

The Vaid et al. study demonstrated that the synthetic methodology starting from the 2,4-dimethylphenyl-substituted intermediate successfully affords the desired benzazepinone core, while attempted synthesis of certain alternative substitution patterns (analogues 20–22) was unsuccessful under identical conditions . Researchers constructing benzazepinone libraries for CETP or related GPCR targets should therefore prioritize the 2,4-dimethylphenyl regioisomer as the validated scaffold entry point. The target compound provides a stable, storable intermediate that can be advanced to diverse benzazepinone analogues via the established acid chloride activation and Lewis acid-catalyzed cyclization protocol.

Analytical Reference Standard for Evacetrapib Intermediate Quality Control

The comprehensive spectroscopic characterization of the target compound—including HRMS with mass accuracy of 0.7 ppm (found m/z 293.1629 vs. calculated 293.1627) and full ¹H/¹³C NMR assignment—makes it suitable as an analytical reference standard. Three key spectroscopic markers differentiate compound 9 from its precursor 8 (carbamate carbonyl at δ 156.4 in ¹³C NMR) and its hydrolysis product 10 (carboxylic acid proton at δ 10.96 in ¹H NMR, acid carbonyl at δ 178.5 in ¹³C NMR) . QC laboratories monitoring Evacetrapib intermediate purity can use these markers to unambiguously identify and quantify compound 9 in process streams.

Industrial-Scale Evacetrapib Intermediate Procurement

The target compound's synthesis has been validated at multi-hundred-gram scale within an overall Evacetrapib manufacturing process that produced over 2 metric tons of the penultimate intermediate in a continuous campaign [1]. The full five-step streamlined process from 2,4-dimethylaniline to the benzazepinone core was achieved in 67% overall isolated yield . For CROs, CDMOs, or pharmaceutical companies requiring multi-kilogram quantities of Evacetrapib intermediates, compound 9 represents a validated procurement point with published, reproducible process parameters, analytical specifications, and demonstrated scalability that alternative, unvalidated intermediates lack.

Quote Request

Request a Quote for Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.